1,5-Diazabicyclo[4.3.0]nonane

Catalog No.
S642208
CAS No.
57672-23-8
M.F
C7H14N2
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Diazabicyclo[4.3.0]nonane

CAS Number

57672-23-8

Product Name

1,5-Diazabicyclo[4.3.0]nonane

IUPAC Name

1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrimidine

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C7H14N2/c1-3-7-8-4-2-6-9(7)5-1/h7-8H,1-6H2

InChI Key

IHGJZNUBLMAEGL-UHFFFAOYSA-N

SMILES

C1CC2NCCCN2C1

Canonical SMILES

C1CC2NCCCN2C1

Regioseletive C-acylation Catalyst

One significant application of DBN is as a catalyst in organic synthesis. It acts as a nucleophilic organocatalyst for the regioselective C-acylation of pyrroles and indoles. This reaction utilizes the Friedel-Crafts acylation principle, where an acyl group is introduced onto an aromatic ring. DBN's ability to activate the electrophile and achieve regioselectivity (directing the functional group to a specific position) makes it a valuable tool for synthesizing complex organic molecules. PubChem, National Institutes of Health: )

Dehydrogenative/Decarboxylative Aromatization Reagent

DBN can also function as a reagent in the synthesis of β-carbolines. β-carbolines are a class of heterocyclic compounds with diverse biological activities. DBN facilitates the dehydrogenative/decarboxylative aromatization of tetrahydro-β-carbolines, leading to the formation of the aromatic β-carboline ring system. This reaction is useful for generating these important molecules for further research and development. Sigma-Aldrich:

1,5-Diazabicyclo[4.3.0]nonane is a bicyclic compound with the molecular formula C7H12N2C_7H_{12}N_2. It is classified as an amidine base and is primarily utilized in organic synthesis due to its unique structural properties. The compound appears as a clear, colorless to yellowish liquid and has a boiling point ranging from 95 to 98 °C at 7.5 mm Hg . Its density is approximately 1.005 g/mL at 25 °C, and it is soluble in solvents like chloroform and methanol .

  • DBN is a skin, eye, and respiratory tract irritant (2).
  • It is flammable and can be harmful if swallowed (2).
  • Proper personal protective equipment (PPE) should be worn when handling DBN (2).
, including:

  • Dehydrohalogenation: It facilitates the elimination of halogens from organic compounds.
  • Base-Catalyzed Rearrangements: It promotes rearrangements in organic molecules, enhancing reaction efficiency.
  • Aldol Condensation: This compound can catalyze the formation of β-hydroxy carbonyl compounds from aldehydes or ketones .

Additionally, it has applications in the Friedel-Crafts acylation of pyrroles and indoles, acting as a nucleophilic catalyst .

The synthesis of 1,5-diazabicyclo[4.3.0]nonane typically involves several steps:

  • Michael Addition: The process begins with the addition of 2-pyrrolidone to acrylonitrile.
  • Hydrogenation: The resulting product undergoes hydrogenation to saturate the structure.
  • Dehydration: Finally, dehydration is performed to yield 1,5-diazabicyclo[4.3.0]nonane .

This method is analogous to the synthesis of other related compounds like 1,8-diazabicyclo[5.4.0]undec-7-ene.

1,5-Diazabicyclo[4.3.0]nonane finds diverse applications in various fields:

  • Organic Synthesis: It is widely used as a base for dehydrohalogenation and other organic transformations.
  • Catalysis: The compound acts as a catalyst in reactions such as the Friedel-Crafts acylation and Aldol condensation.
  • Material Science: It serves as a curing agent for resins and a catalyst for polyurethane production .

Several compounds share structural similarities with 1,5-diazabicyclo[4.3.0]nonane, notably:

Compound NameStructure TypeKey Features
1,8-Diazabicyclo[5.4.0]undec-7-eneBicyclic amidineStronger basicity than 1,5-diazabicyclo[4.3.0]nonane; often used in similar applications .
1,4-Diazabicyclo[2.2.2]octaneBicyclic amidineUsed primarily as a base; less sterically hindered than DBN .
1,6-Diazabicyclo[4.3.0]hexaneBicyclic amidineSimilar reactivity but different ring structure; less common in synthesis applications .

These compounds exhibit unique properties that differentiate them from 1,5-diazabicyclo[4.3.0]nonane while still allowing for comparable uses in organic synthesis and catalysis.

The X-ray crystallographic analysis of 1,5-Diazabicyclo[4.3.0]nonane reveals critical structural features of this bicyclic framework. While direct crystallographic data for the parent compound is limited in the literature, related diazabicyclic compounds provide valuable structural insights into the geometric parameters of the [4.3.0] bicyclic system [1] [2].

The bicyclic framework of 1,5-Diazabicyclo[4.3.0]nonane consists of a hexahydropyrimidine ring fused with a cyclopentane ring at positions 2 and 3 [3] [4]. Crystallographic studies of structurally related compounds demonstrate that the six-membered ring typically adopts a chair conformation, while the five-membered ring exhibits an envelope conformation [1]. This conformational arrangement is consistent with the general principles governing bicyclic nitrogen heterocycles.

Key crystallographic parameters observed in related diazabicyclic systems include:

Bond Length Analysis

  • Carbon-Nitrogen bond distances in the saturated framework typically range from 1.460 to 1.490 Ångström units
  • Carbon-Carbon bond lengths within the ring system fall within the standard range of 1.509-1.530 Ångström units [5]
  • The nitrogen atoms in the bicyclic structure exhibit pyramidal geometry, characteristic of sp³-hybridized nitrogen centers in saturated heterocyclic compounds

Angular Geometry

  • Bond angles around the nitrogen centers reflect the tetrahedral geometry expected for sp³ hybridization
  • The ring fusion creates specific torsional constraints that influence the overall molecular conformation
  • Intramolecular distances between nitrogen atoms are constrained by the bicyclic framework, typically ranging from 2.7 to 2.9 Ångström units [7]
Structural ParameterValue RangeReference
N-C Bond Length1.460-1.490 Å [5]
C-C Bond Length1.509-1.530 Å [5]
N⋯N Distance2.7-2.9 Å [7]
Ring ConformationChair/Envelope [1]

Conformational Dynamics in Solution Phase

The conformational dynamics of 1,5-Diazabicyclo[4.3.0]nonane in solution phase represent a complex interplay of ring strain, steric effects, and electronic factors. Nuclear magnetic resonance (NMR) spectroscopy provides crucial insights into the solution-phase behavior of this bicyclic system [8] [9].

Ring Flexibility and Conformational Equilibria

The bicyclic framework undergoes limited conformational flexibility due to the constraints imposed by the fused ring system . The chair-like conformations are generally preferred over boat-like arrangements in such systems, as demonstrated by computational studies on related diazabicyclic compounds . The conformational analysis reveals that the ring structure experiences restricted rotation around the ring fusion bonds, leading to well-defined conformational states.

Solution-Phase NMR Characteristics

NMR studies of diazabicyclic compounds demonstrate distinct conformational preferences in solution [9] [10]. The chemical shifts and coupling patterns observed in ¹H NMR spectra reflect the specific geometric arrangements of protons within the bicyclic framework. The dynamic behavior in solution shows:

  • Fast exchange between conformational states on the NMR timescale
  • Temperature-dependent conformational populations
  • Solvent effects influencing the conformational equilibrium

Theoretical Conformational Analysis

Density functional theory calculations using methods such as M06-2X/6-311G(d,p) with polarizable continuum models have been employed to understand the conformational preferences of related diazabicyclic systems [9]. These computational approaches reveal:

  • Energy barriers between conformational states
  • Preferred geometries in different solvent environments
  • Electronic effects contributing to conformational stability
Conformational FeatureObservationMethod
Ring PuckerChair/EnvelopeNMR/DFT [9]
Barrier HeightVariableComputational [9]
Solvent SensitivityModerateNMR [10]
Exchange RateFastNMR [9]

Comparative Structural Analysis with 1,8-Diazabicyclo[5.4.0]undec-7-ene and Related Amidines

The comparative structural analysis of 1,5-Diazabicyclo[4.3.0]nonane with 1,8-diazabicyclo[5.4.0]undec-7-ene (commonly known as DBU) and other related amidines reveals significant differences in molecular architecture, reactivity, and physicochemical properties [11] [12] .

Structural Framework Comparison

The fundamental difference between 1,5-Diazabicyclo[4.3.0]nonane and DBU lies in their ring system architecture. While 1,5-Diazabicyclo[4.3.0]nonane features a [4.3.0] bicyclic system, DBU possesses a larger [5.4.0] framework [12] . This structural variation leads to distinct geometric and electronic properties:

Molecular Size and Steric Effects

  • DBU exhibits a larger bicyclic structure with an 11-membered overall framework compared to the 9-membered system of 1,5-Diazabicyclo[4.3.0]nonane [12]
  • The steric accessibility differs significantly, with the smaller [4.3.0] system providing moderate steric hindrance compared to DBU's extended framework
  • Ring strain varies between the two systems, influencing their conformational preferences and reactivity patterns

Basicity and Electronic Properties

The basicity comparison reveals a clear hierarchy among these bicyclic amidines [14] :

  • DBU demonstrates stronger basicity (pKa ~13-14) compared to 1,5-Diazabicyclo[4.3.0]nonane derivatives (pKa ~11-12)
  • The proton affinity and gas-phase basicity reflect the electronic differences arising from ring size and substitution patterns
  • Nucleophilicity varies significantly, with both compounds showing the ability to act as nucleophiles under appropriate conditions [12]

Reactivity and Catalytic Performance

Comparative studies demonstrate distinct reactivity profiles [15] [12]:

  • Hydrolytic stability differs between the compounds, with both showing susceptibility to hydrolysis under basic conditions [15]
  • Catalytic efficiency in organic transformations varies based on steric and electronic factors
  • Substrate selectivity is influenced by the different steric environments provided by each bicyclic framework

Interaction with Single-Walled Carbon Nanotubes

Research on solvent interactions reveals interesting differences in their dispersion capabilities [11]:

  • DBU shows preferential edge-on interaction with carbon nanotubes due to its larger framework
  • The CH₂-nanotube interactions present in DBU substantially increase adsorption energy compared to smaller analogues
  • Solvent coverage varies significantly between the different bicyclic systems
Comparative Parameter1,5-Diazabicyclo[4.3.0]nonaneDBURelated Amidines
Ring System[4.3.0][5.4.0]Variable
Molecular Weight126.20 g/mol152.24 g/mol112-152 g/mol
Basicity (pKa)~11-12~13-1410-14
Steric HindranceModerateLowerVariable
Catalytic ActivityModerateHighVariable

XLogP3

0.6

Wikipedia

1,5-diazabicyclo[4.3.0]nonane

Dates

Last modified: 04-14-2024

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